(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-11-7-9-12(10-8-11)21-18(23)16(25-19(21)24)15-13-5-3-4-6-14(13)20(2)17(15)22/h3-10H,1-2H3/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEXDNAZZUINOG-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities. This compound exhibits a unique structural configuration that may confer various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 366.45 g/mol. The structural representation includes an indole moiety linked to a thiazolidinone derivative, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O2S2 |
| Molecular Weight | 366.45 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C19H14N2O2S2/c1-11... |
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study highlighted the anticancer activity of thiazolidinone derivatives against various cancer cell lines, demonstrating that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, derivatives showed effectiveness against glioblastoma multiforme cells through mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9b | U87MG | 5.6 | Induction of apoptosis |
| 9e | MDA-MB-231 | 7.4 | Cell cycle arrest |
| 10e | HCT116 | 6.8 | Inhibition of proliferation |
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. Studies have shown that compounds with similar structures possess broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Related Compounds
| Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | C. albicans | 64 µg/mL |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been investigated. Thiazolidinone derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a possible therapeutic role in inflammatory diseases .
The biological activity of this compound likely involves interaction with specific molecular targets, including:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound could modulate receptors associated with cell signaling pathways.
- Cell Cycle Interference : Inducing cell cycle arrest in cancer cells is a significant mechanism for anticancer activity.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of thiazolidinone derivatives similar to the compound . For instance:
- Da Silva et al. conducted research on thiazolidine derivatives showing potent antitumor effects against glioblastoma cells.
- Yahiaoui et al. synthesized new thiazolidine derivatives and evaluated their antimicrobial activities against various pathogens.
- Hassan et al. focused on the synthesis of thiazolidine derivatives with reported anti-inflammatory properties.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidinone ring fused with an indole structure, which contributes to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including the condensation of an indole derivative with a thiazolidinone precursor. Optimized reaction conditions are crucial for achieving high yields and purity.
Synthetic Routes Overview
| Step | Description |
|---|---|
| 1 | Formation of the thiazolidinone ring through reaction of a suitable thioamide with an α-haloketone under basic conditions. |
| 2 | Synthesis of the indole moiety via Fischer indole synthesis or other methods. |
| 3 | Coupling of the thiazolidinone and indole derivatives using coupling reagents like EDCI or DCC. |
Biological Activities
The compound exhibits a range of biological activities primarily due to its interaction with various molecular targets, including enzymes and receptors.
Antimicrobial Activity
Studies have shown that derivatives of thiazolidinones possess significant antimicrobial properties. For instance, research on similar compounds indicates that modifications in the substituents can enhance antibacterial activity. The structure–activity relationship (SAR) studies reveal that both the thiazolidinone and indole moieties contribute to the overall activity.
Anticancer Potential
Recent investigations suggest that (3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one may exhibit anticancer properties. Compounds with similar configurations have demonstrated moderate antineoplastic activity against various cancer cell lines, indicating potential for further development in cancer therapeutics.
Case Studies
Several studies have highlighted the efficacy of related compounds in treating infections and cancer:
- Antibacterial Activity : A study evaluated the antimicrobial effects of various thiazolidinone derivatives, concluding that specific structural modifications significantly increased their effectiveness against resistant bacterial strains .
- Antineoplastic Activity : Research on new derivatives showed promising results against human cancer cell lines such as TK-10 and HT-29, suggesting that structural diversity within this class can lead to enhanced therapeutic effects .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic properties is essential for assessing the therapeutic potential of this compound. Preliminary studies indicate favorable absorption characteristics; however, comprehensive toxicity assessments are necessary to ensure safety for potential clinical applications.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
*Molecular weights approximated based on substituents.
Substituent Effects on Reactivity and Bioactivity
- Aromatic vs. Electron-withdrawing groups (e.g., 5-nitro in ) increase electrophilicity, which may enhance covalent interactions with biological targets.
- Steric Effects :
- Hydrogen Bonding :
Crystallographic and Computational Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
